

# Application Notes and Protocols for UK5099 in Isolated Mitochondria Experiments

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## Compound of Interest

Compound Name: UK51656

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These application notes provide a comprehensive guide to utilizing UK5099, a potent and specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC), in experiments with isolated mitochondria. This document outlines the mechanism of action, key experimental protocols, and expected outcomes, facilitating the investigation of mitochondrial metabolism and its role in various physiological and pathological states.

## Introduction to UK5099

UK5099, also known as PF-1005023, is a crucial tool for studying cellular metabolism.<sup>[1]</sup> It functions as a highly specific, high-affinity, and competitive inhibitor of the MPC, which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.<sup>[1]</sup> The MPC is a heterodimer composed of MPC1 and MPC2 subunits, and it represents a critical link between glycolysis and the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).<sup>[1]</sup> By blocking the MPC, UK5099 effectively decouples glycolysis from mitochondrial pyruvate oxidation, forcing cells to rely on alternative substrates or upregulate glycolysis, a phenomenon reminiscent of the Warburg effect observed in cancer cells.<sup>[2][3]</sup>

## Mechanism of Action

UK5099 exerts its inhibitory effect by directly binding to a pocket formed by the MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.<sup>[1]</sup> This binding

competitively blocks the entry of pyruvate into the transport channel, stabilizing the MPC in a matrix-open conformation and thereby preventing pyruvate uptake into the mitochondria.[1]

## Quantitative Data Summary

The following table summarizes key quantitative data for UK5099 from various studies. This information is crucial for designing experiments and interpreting results.

Parameter	Value	Cell/Tissue Type	Experimental Context	Reference
IC50 (Pyruvate-dependent O2 consumption)	50 nM	Rat liver and heart mitochondria	Measurement of oxygen consumption in isolated mitochondria.	<a href="#">[4]</a> <a href="#">[5]</a>
Ki (Pyruvate transport)	49 $\mu$ M	Trypanosomes	Inhibition of pyruvate transport across the plasma membrane.	<a href="#">[6]</a> <a href="#">[7]</a>
Effective Concentration (in vitro)	10 $\mu$ M - 100 $\mu$ M	LnCap prostate cancer cells	Used to induce metabolic reprogramming and study stem-like properties.	<a href="#">[2]</a> <a href="#">[8]</a>
Effective Concentration (in vitro)	40 $\mu$ M	Esophageal squamous cancer cells	Used to reduce mitochondrial pyruvate concentration and induce lactic acid secretion.	<a href="#">[3]</a>
Effect on Oxygen Consumption	Dose-dependent inhibition	832/13 cells	150 $\mu$ M reduced oxygen consumption below basal levels.	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

Here, we provide detailed protocols for isolating mitochondria and for key experiments utilizing UK5099 to probe mitochondrial function.

## Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted for isolating mitochondria from cultured cells for subsequent functional assays.<sup>[9][10][11][12]</sup>

### Materials:

- Cell scrapers
- Dounce homogenizer with a tight-fitting pestle
- Refrigerated centrifuge
- Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA. Keep on ice.
- Phosphate-buffered saline (PBS), ice-cold

### Procedure:

- Harvest cells by scraping in ice-cold PBS.
- Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 1 mL of ice-cold MIB.
- Homogenize the cells using a Dounce homogenizer with 15-20 strokes on ice.
- Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB.
- Centrifuge again at 10,000 x g for 15 minutes at 4°C.

- Resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100  $\mu$ L) and determine the protein concentration using a standard method like the Bradford or BCA assay.

## Protocol 2: Measuring Pyruvate-Dependent Oxygen Consumption

This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to assess the effect of UK5099 on mitochondrial respiration.

Materials:

- Isolated mitochondria (from Protocol 1)
- Respiration Buffer: 120 mM KCl, 5 mM  $\text{KH}_2\text{PO}_4$ , 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA (fatty acid-free), pH 7.2.
- Pyruvate (10 mM stock)
- Malate (2 mM stock)
- ADP (500  $\mu$ M stock)
- UK5099 (stock solution in DMSO)
- Oligomycin (ATP synthase inhibitor)
- FCCP (uncoupler)
- Rotenone (Complex I inhibitor)
- Antimycin A (Complex III inhibitor)

Procedure:

- Add 2 mL of Respiration Buffer to the respirometer chamber and equilibrate to the desired temperature (e.g., 37°C).
- Add isolated mitochondria (typically 0.05-0.1 mg/mL final concentration).

- Add pyruvate (final concentration 5-10 mM) and malate (final concentration 1-2 mM) to initiate pyruvate-dependent respiration (State 2).
- Add ADP (final concentration 100-500  $\mu$ M) to stimulate ATP synthesis-coupled respiration (State 3).
- After a stable State 3 respiration is achieved, inject UK5099 at the desired concentration (e.g., 1-10  $\mu$ M) and record the inhibition of oxygen consumption.
- Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to perform a full mitochondrial stress test.[\[1\]](#)
- Analyze the data to determine the extent of inhibition of pyruvate-dependent respiration by UK5099.

## Protocol 3: Pyruvate Uptake Assay in Isolated Mitochondria

This protocol directly measures the import of radiolabeled pyruvate into isolated mitochondria.  
[\[1\]](#)

### Materials:

- Isolated mitochondria
- Assay Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.
- $[^{14}\text{C}]$ -labeled pyruvate
- UK5099
- Stop Solution: A high concentration of a non-radioactive MPC inhibitor like  $\alpha$ -cyano-4-hydroxycinnamate.
- Rotenone (to prevent pyruvate metabolism)

### Procedure:

- Pre-incubate aliquots of the mitochondrial suspension (e.g., 0.5 mg/mL) with various concentrations of UK5099 or vehicle (DMSO) for 2-5 minutes at room temperature in the Assay Buffer containing rotenone.[1]
- Initiate the uptake by adding [14C]-labeled pyruvate.
- After a defined time (e.g., 30-60 seconds), terminate the transport by adding the Stop Solution.[1]
- Pellet the mitochondria by centrifugation.
- Wash the pellet to remove external radioactivity.
- Measure the radioactivity in the mitochondrial pellet using a scintillation counter.
- Calculate the rate of pyruvate uptake and the inhibitory effect of UK5099.

## Protocol 4: Measurement of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )

This protocol assesses the effect of UK5099 on the mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE.[2][8]

### Materials:

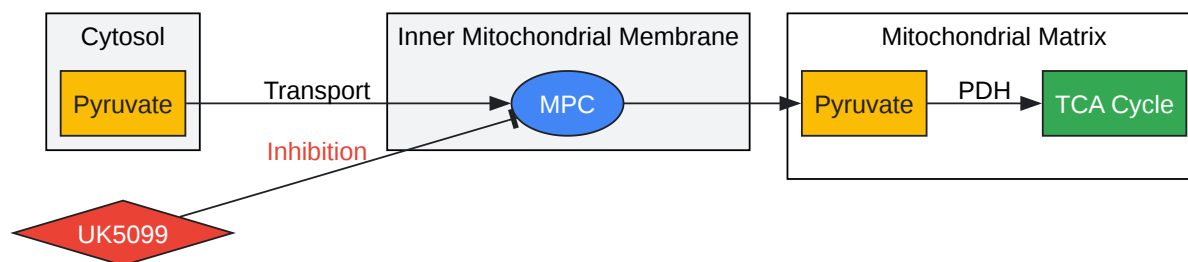
- Isolated mitochondria
- Respiration Buffer
- Pyruvate and Malate
- UK5099
- JC-1 or TMRE fluorescent dye
- Fluorometric plate reader or flow cytometer

### Procedure:

- Resuspend isolated mitochondria in Respiration Buffer.
- Add pyruvate and malate to energize the mitochondria.
- Add the fluorescent dye (e.g., JC-1 or TMRE) and incubate as per the manufacturer's instructions.
- Treat the mitochondria with different concentrations of UK5099.
- Measure the fluorescence using a plate reader or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane.[2][8]

## Visualizations

### Signaling Pathway of Pyruvate Import and Inhibition by UK5099

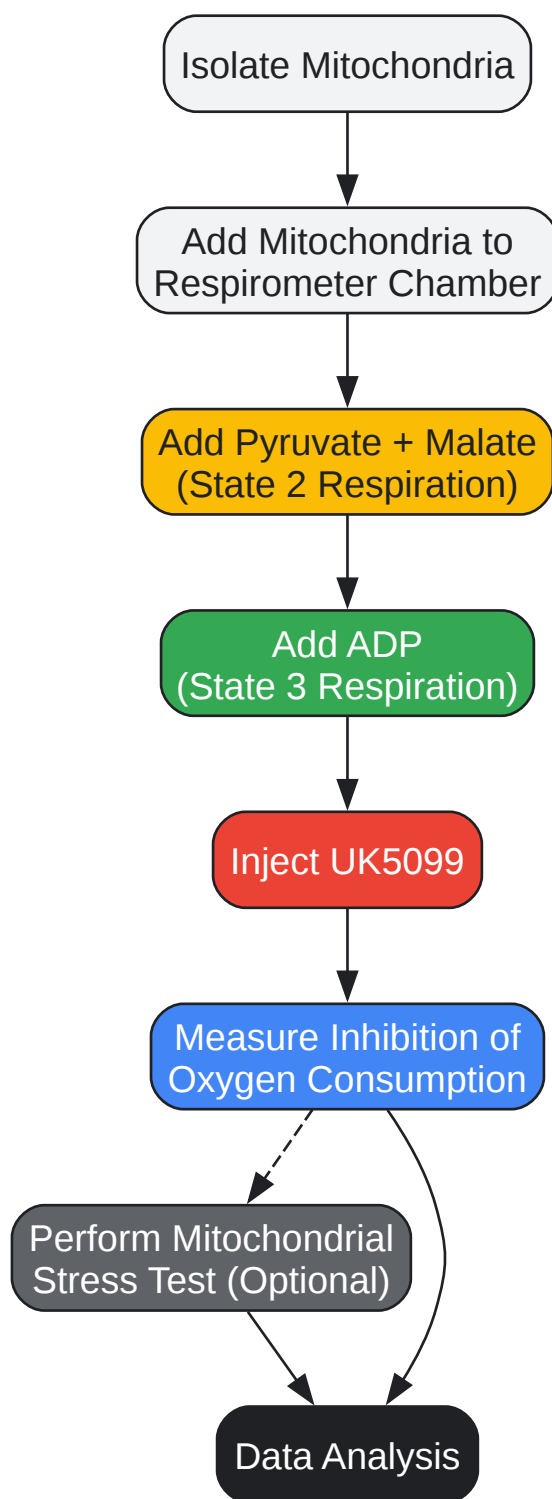


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Caption: Pyruvate import into the mitochondria via MPC and its inhibition by UK5099.

## Experimental Workflow for Measuring Oxygen Consumption

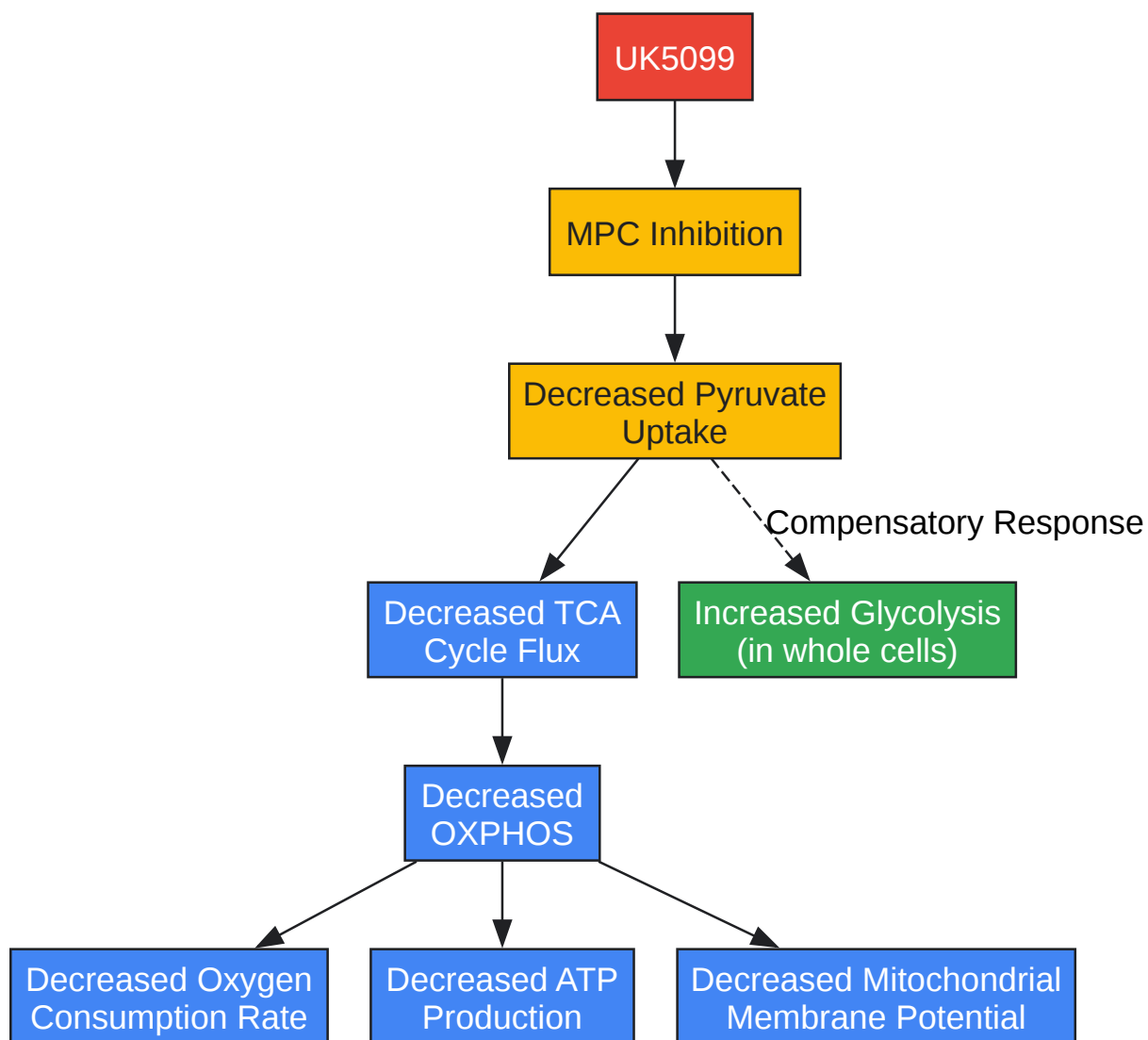




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Caption: Workflow for assessing UK5099's effect on mitochondrial oxygen consumption.

## Logical Relationship of UK5099's Effects on Mitochondrial Function



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Caption: The cascade of effects following MPC inhibition by UK5099.

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